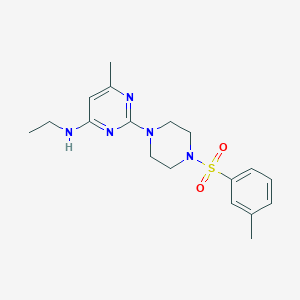

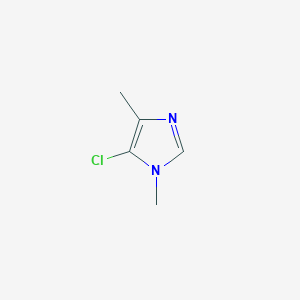

N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

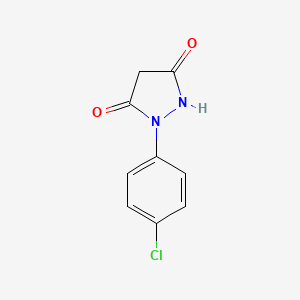

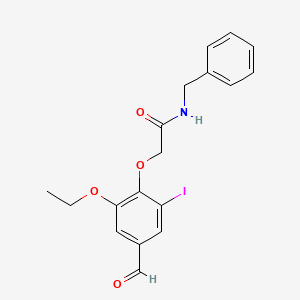

N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine, also known as ETP-46464, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and inhibition of this enzyme has been shown to enhance the effectiveness of DNA-damaging agents such as chemotherapy and radiation therapy.

科学的研究の応用

Hypoglycemic Agents

Research has demonstrated the synthesis and evaluation of novel derivatives related to N-ethyl-6-methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine, highlighting their potential as dual-acting hypoglycemic agents. These compounds have shown efficacy in activating glucokinase (GK) and PPARγ, two critical targets in the management of blood glucose levels. For example, a study by Song et al. (2011) developed derivatives that, upon oral administration to mice, significantly reduced glucose levels after glucose loading, indicating their potential as treatments for diabetes mellitus (Song et al., 2011).

Anticancer Activity

Another area of application involves the synthesis of compounds with antiproliferative activity against human cancer cell lines. Mallesha et al. (2012) synthesized derivatives displaying moderate to good antiproliferative effects on various cancer cell lines, including breast and colon cancers. This research underscores the potential of such compounds in cancer therapy, with certain derivatives identified as potential candidates for further investigation due to their promising anticancer activities (Mallesha et al., 2012).

Carbon Dioxide Capture

The chemical structure derived from this compound has also been explored for environmental applications, such as carbon dioxide (CO2) capture. Freeman et al. (2010) investigated the degradation of aqueous piperazine, a derivative, in CO2 capture processes, highlighting its superior resistance to thermal degradation and oxidation compared to other amines. This property makes it highly beneficial for use in absorption/stripping processes aimed at CO2 capture, potentially contributing to more efficient and durable CO2 capture technologies (Freeman et al., 2010).

Antimicrobial Agents

Moreover, the compound's derivatives have been evaluated for their antimicrobial properties. Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives, demonstrating potent inhibitory activity against various strains of bacteria, indicating their potential as antimicrobial agents. This suggests that modifications to the core structure of this compound can yield compounds with significant antimicrobial efficacy (Krishnamurthy et al., 2011).

作用機序

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been shown to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial[15, 16], anti-HIV-1[17–19], and MC4 receptor agonistic activity .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

For example, some piperazine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

The compound’s structure suggests that it may have good oral bioavailability, as it appears to comply with lipinski’s rule of five (ro5), which predicts good absorption or permeation .

Result of Action

Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties .

特性

IUPAC Name |

N-ethyl-6-methyl-2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2S/c1-4-19-17-13-15(3)20-18(21-17)22-8-10-23(11-9-22)26(24,25)16-7-5-6-14(2)12-16/h5-7,12-13H,4,8-11H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJQPPOJIYUSND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)

![1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2831265.png)